molecular formula C15H21N3O2 B2436262 6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2320143-86-8

6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2436262
CAS No.: 2320143-86-8
M. Wt: 275.352
InChI Key: GXGOJRSAYSPHMX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.352 This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridazinone core, and an azetidine moiety

Preparation Methods

The synthesis of 6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves several steps, typically starting with the preparation of the pyridazinone core. This can be achieved through cyclization reactions involving appropriate precursors. The azetidine moiety is then introduced via nucleophilic substitution reactions, followed by the addition of the cyclopropyl group through cyclopropanation reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Cyclization: The compound can undergo cyclization reactions under specific conditions to form cyclic derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    6-Cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-ol: This compound has a hydroxyl group instead of a ketone group, which may affect its reactivity and biological activity.

    6-Cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-thione: This compound has a thione group instead of a ketone group, which may influence its chemical properties and applications.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)15(20)17-7-11(8-17)9-18-14(19)6-5-13(16-18)12-3-4-12/h5-6,10-12H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGOJRSAYSPHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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